Product packaging for 1-(3-Chloro-2-fluoropyridin-4-yl)ethanol(Cat. No.:CAS No. 1149586-95-7)

1-(3-Chloro-2-fluoropyridin-4-yl)ethanol

Cat. No.: B6322446
CAS No.: 1149586-95-7
M. Wt: 175.59 g/mol
InChI Key: CJXZLURKDABQKW-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Chemical Research

Halogenated pyridine scaffolds are of profound importance in chemical research, primarily due to the unique properties that halogen substituents impart to the pyridine ring. The introduction of halogens such as chlorine and fluorine can significantly alter the electronic nature, reactivity, and metabolic stability of the molecule. nih.gov Fluorine, in particular, is often incorporated into pharmaceutical candidates to enhance properties like binding affinity and membrane permeability.

The presence of halogen atoms on the pyridine ring provides synthetic "handles" for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The positions of the halogens on the pyridine ring direct the regioselectivity of these transformations, allowing for the precise construction of complex molecular architectures. nih.gov Consequently, halogenated pyridines are considered privileged structures and are frequently used as templates for developing new organic compounds with significant applications in medicine and biology. nih.gov

Overview of 1-(3-Chloro-2-fluoropyridin-4-yl)ethanol as a Key Synthetic Intermediate

Among the vast family of halogenated pyridyl alcohols, This compound has emerged as a key synthetic intermediate. This compound contains a pyridine ring substituted with both a chloro and a fluoro group at positions 3 and 2, respectively, and an ethanol (B145695) group at position 4. This specific arrangement of functional groups makes it a highly valuable building block for the synthesis of more complex heterocyclic compounds.

The chloro and fluoro substituents provide distinct reactivity profiles, allowing for selective functionalization. For instance, the carbon-chlorine bond can be targeted for specific cross-coupling reactions while the more robust carbon-fluorine bond remains intact, or vice versa, depending on the reaction conditions. The secondary alcohol group can be oxidized to a ketone or used in esterification or etherification reactions, providing another point for molecular diversification. Its role as a key intermediate is highlighted in its use for creating more elaborate molecules for various research applications, including the development of potentially biologically active compounds. keysynthesis.comcjcatal.com

Chemical Compound Data

PropertyValueSource
Compound Name This compoundN/A
CAS Number 1149586-95-7 sigmaaldrich.com
Molecular Formula C₇H₇ClFNO sigmaaldrich.com
Molecular Weight 175.59 g/mol sigmaaldrich.com
IUPAC Name 1-(3-chloro-2-fluoropyridin-4-yl)ethan-1-ol sigmaaldrich.com
InChI Key CJXZLURKDABQKW-UHFFFAOYSA-N sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Purity 95% sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClFNO B6322446 1-(3-Chloro-2-fluoropyridin-4-yl)ethanol CAS No. 1149586-95-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloro-2-fluoropyridin-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO/c1-4(11)5-2-3-10-7(9)6(5)8/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXZLURKDABQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=NC=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Chloro 2 Fluoropyridin 4 Yl Ethanol

Strategies for the Construction of the 3-Chloro-2-fluoropyridine (B73461) Moiety

The synthesis of the 3-chloro-2-fluoropyridine scaffold is a critical precursor to obtaining the final target compound. The arrangement of the chloro and fluoro substituents on the pyridine (B92270) ring can be achieved through several strategic approaches, each with its own set of advantages and challenges. These methods include the de novo formation of the pyridine ring, regioselective halogenation of pyridine precursors, and the use of directed metalation to achieve specific functionalization.

De Novo Pyridine Ring Formation Approaches

De novo synthesis, or the construction of the pyridine ring from acyclic (non-ring) precursors, represents a fundamental approach in heterocyclic chemistry. These methods allow for the strategic placement of substituents by choosing appropriately functionalized starting materials. While powerful, the application of de novo syntheses for a specific, relatively simple substitution pattern like 3-chloro-2-fluoropyridine is often less direct compared to the modification of a pre-existing pyridine ring. General strategies for pyridine synthesis, such as the Hantzsch pyridine synthesis or similar condensation reactions involving aldehydes, β-ketoesters, and an ammonia (B1221849) source, could theoretically be adapted. However, this would necessitate starting materials that are already halogenated, which can be complex to prepare and may not be commercially available.

Regioselective Halogenation and Fluorination of Pyridine Precursors

A more common and practical approach involves the selective introduction of halogen atoms onto a pre-formed pyridine ring. The electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution, often requiring harsh conditions that can lead to a lack of selectivity. chemrxiv.orgnih.gov Consequently, more sophisticated methods have been developed to control the position of halogenation.

The introduction of fluorine, particularly at the 2-position, can be achieved through modern C-H activation/fluorination techniques. A notable method involves the use of silver(II) fluoride (B91410) (AgF₂), which can selectively fluorinate the C-H bond adjacent to the nitrogen atom in pyridines and diazines. nih.gov This reaction is advantageous due to its high regioselectivity and mild conditions, proceeding at ambient temperature. nih.govorgsyn.org For instance, starting with a 3-substituted pyridine, such as 3-chloropyridine (B48278), this method demonstrates a strong preference for fluorination at the 2-position. nih.govacs.org The reaction is generally tolerant of various functional groups, although it is not compatible with unprotected amines, alcohols, or carboxylic acids. nih.govacs.org

The mechanism of this transformation is believed to be inspired by the classic Chichibabin amination reaction, highlighting a novel adaptation of a well-known pathway for C-F bond formation. nih.gov

Direct chlorination of the pyridine ring via electrophilic aromatic substitution is generally challenging, requiring high temperatures and often resulting in mixtures of isomers. chemrxiv.orgresearchgate.net To overcome these limitations, alternative strategies are employed.

One approach involves the activation of the pyridine ring by converting it to a pyridine N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to substitution. A highly regioselective halogenation of pyridine N-oxides can be achieved under mild conditions, providing a practical route to 2-halo-substituted pyridines. acs.orgnih.gov For example, using phosphoryl chloride (POCl₃) on hydroxy-pyridines (pyridinones) is a common and effective method for chlorination. nih.gov

Vapor-phase chlorination using molecular chlorine at high temperatures (e.g., 350-500°C) has been developed for industrial-scale production, allowing for selective chlorination at the 2-position. google.com Free-radical-based methods have also been explored, using initiators to facilitate the substitutive chlorination of pyridine compounds at more moderate temperatures. google.com

Halogen exchange (Halex) reactions are a powerful tool for synthesizing fluorinated pyridines from their chlorinated analogues. This nucleophilic aromatic substitution process typically involves displacing a chloride or bromide ion with a fluoride ion, using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF). The reaction is particularly effective for replacing halogens at the 2- and 4-positions of the pyridine ring, which are activated towards nucleophilic attack.

A highly relevant and efficient synthesis of 3-chloro-2-fluoropyridine involves the treatment of 2,3-dichloropyridine (B146566) with a fluoride source. chemicalbook.com In this reaction, the chlorine atom at the 2-position is more readily displaced by fluoride than the one at the 3-position due to the activating effect of the ring nitrogen.

Table 1: Synthesis of 3-Chloro-2-fluoropyridine via Halogen Exchange

Starting Material Reagent Solvent Temperature Time Yield Reference
2,3-Dichloropyridine Cesium Fluoride (CsF) DMSO 110 °C 20 h 71.9% chemicalbook.com

This interactive table summarizes key reaction conditions for fluorination via halogen exchange.

The use of cesium fluoride in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) is a common protocol that provides good yields for this transformation. chemicalbook.com

Directed Metalation Strategies for Selective Functionalization of Halogenated Pyridines

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The method relies on a directing metalation group (DMG), typically a Lewis basic functional group, which coordinates to an organolithium reagent (like n-BuLi or LDA) and directs deprotonation to the adjacent ortho position. baranlab.org

Halogen atoms themselves can serve as effective DMGs. The regioselective ortho-lithiation of halopyridines using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) allows for the introduction of various electrophiles at a specific position. researchgate.net For the synthesis of the target molecule, the crucial step is the functionalization of the 4-position of the 3-chloro-2-fluoropyridine ring. Based on established principles, the chlorine atom at the 3-position can direct the lithiation to the C-4 position. Studies on 3-chloropyridine have shown that it can be regioselectively lithiated at the C-4 position with LDA at low temperatures. researchgate.net

This 4-lithiated intermediate is a powerful nucleophile that can react with a wide range of electrophiles. For the synthesis of 1-(3-Chloro-2-fluoropyridin-4-yl)ethanol, the logical electrophile would be acetaldehyde (B116499) (CH₃CHO). The reaction would proceed as follows:

Directed Metalation: 3-Chloro-2-fluoropyridine is treated with LDA in an ethereal solvent like THF at a low temperature (e.g., -78 °C) to generate 3-chloro-2-fluoro-4-lithiopyridine.

Electrophilic Quench: The resulting organolithium intermediate is then reacted with acetaldehyde.

Workup: An aqueous workup protonates the resulting alkoxide to yield the final product, this compound.

This DoM strategy provides a direct and elegant route to install the desired ethanol (B145695) side chain at the correct position on the pre-formed heterocyclic core.

Approaches to the 1-Ethanol Side Chain at the Pyridine 4-Position

The formation of the 1-ethanol group on the pyridine ring is a critical step. This is typically achieved by transforming a carbonyl group at the 4-position of the pyridine.

A primary and direct method for producing this compound is through the reduction of its ketone precursor, 1-(3-chloro-2-fluoropyridin-4-yl)ethanone. This strategy is favored for its operational simplicity and the high yields often achieved.

The reduction is commonly performed using hydride-donating agents. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reagent, typically in a protic solvent like methanol (B129727) or ethanol. youtube.com The reaction involves the nucleophilic transfer of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the secondary alcohol. youtube.com For more challenging reductions, the more potent lithium aluminum hydride (LiAlH₄) can be employed, usually in an aprotic solvent such as tetrahydrofuran (B95107) (THF). A chelation-controlled hydride reduction using reagents like lithium tri-tert-butoxyaluminum hydride can also offer high stereoselectivity in similar systems. clockss.org

Table 1: Carbonyl Reduction of 1-(3-chloro-2-fluoropyridin-4-yl)ethanone

Precursor Reducing Agent Solvent Product
1-(3-chloro-2-fluoropyridin-4-yl)ethanone Sodium Borohydride (NaBH₄) Methanol / Ethanol This compound
1-(3-chloro-2-fluoropyridin-4-yl)ethanone Lithium Aluminum Hydride (LiAlH₄) Tetrahydrofuran (THF) This compound
1-(3-chloro-2-fluoropyridin-4-yl)ethanone Lithium tri-tert-butoxyaluminum hydride Ethanol This compound

An alternative approach to forming the C-C bond of the ethanol side chain is the addition of an organometallic reagent to a pyridine carbonyl compound. leah4sci.comyoutube.comyoutube.com For the synthesis of this compound, this would involve reacting 3-chloro-2-fluoropyridine-4-carbaldehyde with a methyl organometallic reagent.

Grignard reagents, like methylmagnesium bromide (CH₃MgBr), are classic nucleophiles for this transformation. leah4sci.comyoutube.com The reaction must be conducted in an anhydrous aprotic solvent, such as diethyl ether or THF, to stabilize the Grignard reagent. leah4sci.comyoutube.com The methyl group adds to the carbonyl carbon, and a subsequent aqueous acidic workup protonates the intermediate alkoxide to furnish the desired alcohol. youtube.com Organolithium reagents can also be used. If an ester is used as the starting material, two equivalents of the organometallic reagent will add, which is a consideration for substrate design. youtube.com

Table 2: Organometallic Addition to 3-chloro-2-fluoropyridine-4-carbaldehyde

Pyridine Substrate Organometallic Reagent Solvent Product
3-chloro-2-fluoropyridine-4-carbaldehyde Methylmagnesium Bromide (CH₃MgBr) Diethyl Ether / THF This compound
3-chloro-2-fluoropyridine-4-carbaldehyde Methyllithium (CH₃Li) Diethyl Ether / THF This compound

Enantioselective Synthesis of this compound

Creating a specific enantiomer of this compound is crucial for many applications, necessitating the use of asymmetric synthesis techniques.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk This established method can be applied to the synthesis of chiral this compound. wikipedia.orgsigmaaldrich.com In a typical sequence, the prochiral ketone, 1-(3-chloro-2-fluoropyridin-4-yl)ethanone, is first converted into a derivative containing a covalently bonded chiral auxiliary, such as a pseudoephedrine amide or an oxazolidinone. wikipedia.orgnih.govsigmaaldrich.comresearchgate.net The steric bulk of the auxiliary then directs the hydride reduction of the carbonyl group, leading to the formation of one diastereomer over the other. researchgate.net The final step involves the cleavage of the auxiliary, which can often be recovered and reused, to release the enantiomerically enriched alcohol. wikipedia.orgsigmaaldrich.com

Asymmetric catalysis offers a highly efficient route to enantiomerically enriched alcohols by using a small amount of a chiral catalyst. nih.gov Asymmetric transfer hydrogenation (ATH) is a particularly powerful technique for the reduction of prochiral ketones. mdpi.comnih.govnih.gov

This method typically employs a transition metal catalyst, such as a ruthenium or rhodium complex, with a chiral ligand. mdpi.comnih.govresearchgate.net For the synthesis of chiral this compound, the corresponding ketone is reduced using a hydrogen donor, like a mixture of formic acid and triethylamine (B128534) or isopropanol, in the presence of a catalyst like a Ru(II)-TsDPEN complex. mdpi.comresearchgate.net The chiral environment created by the ligand directs the hydrogenation to one face of the ketone, producing the alcohol with high enantioselectivity. nih.govresearchgate.net Iridium-based catalysts have also been shown to be highly effective for the ATH of a wide range of ketones in water. researchgate.net

Table 3: Asymmetric Transfer Hydrogenation of 1-(3-chloro-2-fluoropyridin-4-yl)ethanone

Ketone Substrate Catalyst System Hydrogen Source Product
1-(3-chloro-2-fluoropyridin-4-yl)ethanone Ru(II)-(S,S)-TsDPEN Formic Acid / Triethylamine (S)-1-(3-chloro-2-fluoropyridin-4-yl)ethanol
1-(3-chloro-2-fluoropyridin-4-yl)ethanone Ru(II)-(R,R)-TsDPEN Isopropanol / Base (R)-1-(3-chloro-2-fluoropyridin-4-yl)ethanol
1-(3-chloro-2-fluoropyridin-4-yl)ethanone Ir(III)-CsDPEN Formate (R)- or (S)-1-(3-chloro-2-fluoropyridin-4-yl)ethanol

Chemoenzymatic synthesis leverages the high selectivity of enzymes for chemical transformations. nih.govrsc.org To obtain enantiopure this compound, alcohol dehydrogenases (ADHs) can be used to reduce the prochiral ketone with exceptional stereocontrol. nih.govresearchgate.net

These biocatalytic reductions use an enzyme, often from organisms like Lactobacillus kefir or Sporobolomyces salmonicolor, to deliver a hydride to the ketone. nih.govresearchgate.net The reaction requires a nicotinamide (B372718) cofactor (NADH or NADPH), which is continuously regenerated in situ to make the process economically feasible. A common regeneration system uses a sacrificial alcohol like isopropanol. nih.gov This approach combines enzymatic steps with chemical ones, offering a green and efficient pathway to chiral alcohols. nih.govrsc.orgresearchgate.net

Table 4: Chemoenzymatic Reduction of 1-(3-chloro-2-fluoropyridin-4-yl)ethanone

Substrate Enzyme Source Cofactor Regeneration Product
1-(3-chloro-2-fluoropyridin-4-yl)ethanone Alcohol Dehydrogenase (Lactobacillus kefir) Isopropanol / ADH (S)- or (R)-1-(3-chloro-2-fluoropyridin-4-yl)ethanol
1-(3-chloro-2-fluoropyridin-4-yl)ethanone Carbonyl Reductase (Sporobolomyces salmonicolor) Glucose / Glucose Dehydrogenase (S)- or (R)-1-(3-chloro-2-fluoropyridin-4-yl)ethanol

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. For the synthesis of enantiomerically pure this compound, enzymatic kinetic resolution represents a particularly powerful and green methodology.

Lipases are the most extensively used enzymes for the kinetic resolution of secondary alcohols through enantioselective acylation or hydrolysis. The mechanism of lipase-catalyzed transesterification involves the acylation of the enzyme's active site serine residue by an acyl donor, followed by the transfer of the acyl group to one of the alcohol's enantiomers. The enantioselectivity of this process is determined by how well each enantiomer fits into the chiral binding pocket of the enzyme.

Commonly, the reaction involves the transesterification of the racemic alcohol with an acyl donor, such as vinyl acetate, in an organic solvent. One enantiomer is preferentially acylated to form the corresponding ester, leaving the other, unreacted enantiomer in excess. The separation of the resulting ester from the unreacted alcohol can then be readily achieved.

Several factors can influence the efficiency and selectivity of the kinetic resolution, including the choice of lipase (B570770), acyl donor, solvent, and temperature. Lipases such as Candida antarctica lipase B (CALB), often immobilized on a solid support like acrylic resin (e.g., Novozym 435), and lipases from Pseudomonas cepacia (e.g., Amano Lipase PS) have demonstrated high efficacy in resolving a variety of secondary alcohols, including those with heterocyclic moieties. jocpr.commdpi.com The choice of solvent is also critical; non-polar organic solvents like n-hexane or tert-butyl methyl ether are frequently used to enhance enzyme activity and selectivity. nih.gov

The success of a kinetic resolution is typically quantified by the conversion percentage and the enantiomeric excess (e.e.) of both the remaining substrate and the product. An ideal kinetic resolution will achieve a conversion of close to 50%, resulting in both the unreacted alcohol and the acylated product having high enantiomeric excess.

While specific research data on the kinetic resolution of this compound is not extensively published, the established methodologies for structurally similar pyridyl and aryl alcohols provide a strong basis for its successful enantiomeric enrichment. The data presented in the following table is illustrative of typical results obtained in the lipase-catalyzed kinetic resolution of secondary alcohols and is based on findings from analogous systems.

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

Chemical Reactivity and Transformation Pathways of 1 3 Chloro 2 Fluoropyridin 4 Yl Ethanol

Reactivity of the 3-Chloro-2-fluoropyridine (B73461) Ring

The 3-chloro-2-fluoropyridine ring is highly susceptible to reactions typical of electron-deficient aromatic systems, particularly nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The presence of two different halogen atoms at positions 2 and 3 introduces aspects of regioselectivity, governed by the electronic and steric environment of the ring.

Nucleophilic Aromatic Substitution (SNAr) on the Halogenated Pyridine (B92270) Scaffold

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for halopyridines, especially when activated by the electron-withdrawing nature of the ring nitrogen. wikipedia.orgwikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a negatively charged Meisenheimer complex, followed by the expulsion of a halide leaving group. libretexts.orglibretexts.org

For 2,3-dihalopyridines, the position of nucleophilic attack is influenced by the nature of both the halogens and the incoming nucleophile. Generally, the fluorine atom is a better leaving group in SNAr reactions than chlorine when the attack is the rate-determining step, due to its high electronegativity which makes the attached carbon more electrophilic. sci-hub.se Conversely, chlorine is a better leaving group when the expulsion of the halide is rate-determining.

In the case of 3-chloro-2-fluoropyridine derivatives, studies have shown that nucleophilic attack often occurs preferentially at the 2-position, displacing the fluorine atom. sci-hub.sethieme-connect.com This regioselectivity can be attributed to the greater electrophilicity of the C-2 position, which is situated alpha to the ring nitrogen. For instance, the reaction of 3-bromo-2-chloropyridine (B150940) with sodium methanethiolate (B1210775) results in substitution at the 2-position. thieme-connect.com While direct studies on 1-(3-chloro-2-fluoropyridin-4-yl)ethanol are limited, it is anticipated that it would follow a similar reactivity pattern, with nucleophiles preferentially displacing the 2-fluoro substituent.

The scope of nucleophiles in SNAr reactions on halopyridines is broad and includes alkoxides, thiolates, and amines. wikipedia.org The reaction conditions typically involve a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP), and may require elevated temperatures to proceed at a reasonable rate.

Table 1: Regioselectivity in SNAr Reactions of Dihalopyridines

Substrate Nucleophile Position of Substitution Reference
3-Bromo-2-chloropyridine Sodium methanethiolate 2-position (Cl replaced) thieme-connect.com
2-Halopyridines PhCH2OH 2-position (F > Cl, Br, I) sci-hub.se

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at Pyridine Halogen Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to halopyridines.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a versatile method for creating new C-C bonds. libretexts.orgtcichemicals.com In the context of dihalopyridines, selective coupling at one halogen site over another can often be achieved by tuning the reaction conditions, including the choice of palladium catalyst, ligand, and base. researchgate.netnih.gov Generally, the order of reactivity for halogens in Suzuki coupling is I > Br > Cl >> F. This selectivity allows for stepwise functionalization of polyhalogenated pyridines. For this compound, a Suzuki-Miyaura reaction would be expected to occur selectively at the C-3 position, coupling with an organoboron reagent to displace the chlorine atom while leaving the C-F bond intact.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgyoutube.comorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. libretexts.org Similar to the Suzuki coupling, the reactivity of the halogen atoms follows the trend I > Br > Cl. Therefore, in a Buchwald-Hartwig reaction involving this compound, amination would preferentially occur at the C-3 position. researchgate.netnih.gov The choice of phosphine (B1218219) ligand is crucial for the efficiency and selectivity of the reaction. wikipedia.org

Table 2: Overview of Cross-Coupling Reactions on Halopyridines

Reaction Typical Substrate Halogen Reactivity Expected Site of Reaction on 3-Chloro-2-fluoropyridine Key References
Suzuki-Miyaura I > Br > Cl >> F C-3 (Cl displacement) libretexts.orgresearchgate.netnih.gov

Further Derivatization via Organometallic Intermediates

Halopyridines can be converted into organometallic reagents, such as organolithium or Grignard reagents, which can then be reacted with a variety of electrophiles. rsc.orgyoutube.comyoutube.com This two-step process allows for the introduction of a wide range of functional groups. The formation of these organometallic species is typically achieved through halogen-metal exchange or direct insertion of a metal into the carbon-halogen bond.

For 3-chloro-2-fluoropyridine derivatives, the formation of an organometallic intermediate at a specific position can be challenging due to the presence of multiple halogen atoms. However, by carefully controlling the reaction conditions, such as temperature and the choice of organometallic reagent, selective metalation can be achieved. For instance, lithium-halogen exchange often occurs preferentially at the site of the more reactive halogen (typically Br or I). In the case of 3-chloro-2-fluoropyridine, the greater electronegativity of fluorine could direct deprotonation at an adjacent position if a strong, non-nucleophilic base is used.

Once formed, these organopyridylmetallic intermediates can react with electrophiles like aldehydes, ketones, esters, and carbon dioxide to yield a diverse array of substituted pyridine derivatives. rsc.org

Reactivity of the Secondary Alcohol Moiety

The secondary alcohol group at the 4-position of the pyridine ring offers a distinct set of reaction possibilities, primarily oxidation to a ketone and derivatization to form ethers and esters.

Oxidation Reactions to Carbonyl Derivatives

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-(3-chloro-2-fluoropyridin-4-yl)ethanone. A variety of oxidizing agents can be employed for this transformation. acsgcipr.orggoogle.com

Common reagents for the oxidation of secondary alcohols include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, more selective methods such as the Swern and Dess-Martin periodinane oxidations. libretexts.orgresearchgate.net The choice of oxidant depends on the desired reaction conditions and the tolerance of other functional groups in the molecule. For a substrate like this compound, milder conditions would be preferable to avoid potential side reactions involving the sensitive halogenated pyridine ring. For example, the use of trichloroisocyanuric acid in the presence of a catalytic amount of pyridine has been reported for the selective oxidation of secondary alcohols. rsc.org

Table 3: Common Reagents for the Oxidation of Secondary Alcohols

Reagent/Method Description Key References
Pyridinium Chlorochromate (PCC) A milder chromium-based oxidant that converts secondary alcohols to ketones. libretexts.orgresearchgate.net
Swern Oxidation Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. acsgcipr.org
Dess-Martin Periodinane A hypervalent iodine reagent that provides a mild and selective oxidation. evitachem.com

Derivatization to Ethers and Esters

The hydroxyl group of the secondary alcohol can be readily converted into ether and ester functionalities through standard synthetic protocols.

Etherification can be achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Esterification can be accomplished by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or an acid anhydride. orgosolver.comgoogle.comgoogle.com When using a carboxylic acid, an acid catalyst (e.g., sulfuric acid) is typically required to promote the reaction. The reaction with more reactive acylating agents like acid chlorides is often performed in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct. orgosolver.comstackexchange.com The use of an acid anhydride, potentially with a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), provides another efficient route to ester formation. researchgate.net

These derivatization reactions allow for the modification of the side chain, which can be used to alter the physical and chemical properties of the molecule or to introduce further points of functionality.

Conversion to Amines and Other Nitrogen-Containing Functional Groups

The structure of this compound offers several routes for the introduction of amine and other nitrogen-based functionalities. These transformations can proceed via nucleophilic substitution at the pyridine ring or by conversion of the hydroxyl group.

The 2-fluoro substituent on the pyridine ring renders the C2 position susceptible to nucleophilic aromatic substitution (SNAr) by amines. This reactivity is a known characteristic of 2-fluoropyridines, where the electronegative fluorine atom activates the position for attack by nucleophiles. The reaction with primary or secondary amines, often in the presence of a base, can displace the fluoride (B91410) to form the corresponding 2-aminopyridine (B139424) derivatives. While specific studies on this compound are not prevalent in publicly available literature, the general reactivity of 2-fluoropyridines supports this pathway.

Alternatively, the ethanol (B145695) side chain provides a handle for conversion to nitrogen-containing groups. The hydroxyl group is a poor leaving group itself but can be transformed into a better one, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides. This activated intermediate can then undergo SN2 reaction with an amine or an azide (B81097) ion. The use of sodium azide, for instance, would yield an alkyl azide, which can subsequently be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This two-step process is a common strategy to avoid the polyalkylation issues often encountered in direct amination with ammonia (B1221849).

Another approach involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology. In this catalytic process, the alcohol is temporarily oxidized to the corresponding ketone in situ by a transition metal catalyst (e.g., ruthenium or iridium complexes). The resulting ketone then reacts with an amine to form an imine, which is subsequently reduced by the catalyst using the hydrogen that was "borrowed" from the alcohol in the initial step. This method is highly atom-economical and can be used with a variety of amines.

Enzymatic catalysis presents a green and highly selective alternative for the conversion of alcohols to amines. Specific alcohol dehydrogenases (ADHs) can oxidize the alcohol to the ketone, which is then reductively aminated by an amine dehydrogenase (AmDH) or a transaminase. These enzymatic cascades can operate under mild conditions and often exhibit high enantioselectivity.

The following table summarizes potential synthetic routes for the conversion of this compound to various nitrogen-containing derivatives.

Transformation Reagents and Conditions Product Type
Nucleophilic Aromatic SubstitutionPrimary or secondary amine, base (e.g., K₂CO₃ or Et₃N), solvent (e.g., DMSO, DMF)2-Aminopyridine derivative
Conversion via Sulfonate Ester1. TsCl or MsCl, base (e.g., pyridine). 2. Amine or NaN₃. 3. (for azide) Reducing agent (e.g., LiAlH₄ or H₂/Pd)Primary or secondary amine
Borrowing Hydrogen CatalysisAmine, transition metal catalyst (e.g., Ru or Ir complex), base, heatSecondary or tertiary amine
Enzymatic AminationAmine dehydrogenase (AmDH) or transaminase, alcohol dehydrogenase (ADH), cofactor (e.g., NAD⁺/NADH), ammonia or amine sourceChiral amine

Stereochemical Aspects of Chemical Transformations

The stereochemical outcome of reactions involving this compound is of significant interest, particularly when the target molecule is intended for applications where chirality is crucial. The carbon atom of the ethanol group bearing the hydroxyl function is a stereocenter, meaning the starting material can exist as a racemate or as a single enantiomer.

When considering the conversion of the alcohol to an amine, the chosen synthetic route directly influences the stereochemistry at this chiral center.

Nucleophilic Aromatic Substitution (SNAr): In the direct reaction of an amine with the 2-fluoro position of the pyridine ring, the stereocenter on the ethanol side chain is not directly involved in the reaction. Therefore, the configuration at this center is expected to be retained. If the starting material is enantiomerically pure, the resulting 2-aminopyridine derivative will also be enantiomerically pure.

Conversion via the Hydroxyl Group (SN2): If the hydroxyl group is first converted into a good leaving group (e.g., tosylate or mesylate), this step typically proceeds with retention of configuration at the chiral center. The subsequent nucleophilic attack by an amine or an azide ion on this activated carbon center follows an SN2 mechanism, which results in an inversion of stereochemistry. Thus, if one starts with the (R)-enantiomer of the alcohol, the final amine product will have the (S)-configuration. This two-step sequence provides a predictable way to control the stereochemistry of the resulting amine.

Borrowing Hydrogen and Enzymatic Methods: The stereochemical outcome of "borrowing hydrogen" catalysis can be more complex and may depend on the specific catalyst and reaction conditions. However, significant advances have been made in developing stereoselective versions of these reactions. Enzymatic transformations, on the other hand, are renowned for their high stereoselectivity. The use of chiral biocatalysts, such as specific amine dehydrogenases or transaminases, can lead to the formation of a single enantiomer of the amine product from a racemic alcohol through a process known as deracemization, or the conversion of a single enantiomer of the alcohol to the corresponding enantiopure amine.

The table below outlines the expected stereochemical outcomes for the different transformation pathways.

Reaction Pathway Stereochemical Outcome at the Ethanol Side Chain Notes
Nucleophilic Aromatic Substitution at C2Retention of configurationThe chiral center is not directly involved in the reaction.
Conversion of -OH to a Leaving Group, followed by SN2Inversion of configurationThis is a classic two-step process involving an SN2 reaction with an amine or azide.
Borrowing Hydrogen CatalysisVariable (can be stereoselective)The outcome depends on the catalyst system and substrate.
Enzymatic AminationHigh stereoselectivity (retention or inversion possible)The specific enzyme used determines the stereochemical outcome.

Advanced Spectroscopic and Analytical Characterization of 1 3 Chloro 2 Fluoropyridin 4 Yl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework and the electronic environment of each atom can be constructed.

The ¹H NMR spectrum provides information about the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For 1-(3-chloro-2-fluoropyridin-4-yl)ethanol, the spectrum is expected to show several distinct signals corresponding to the aromatic protons and the protons of the ethanol (B145695) side chain.

The pyridine (B92270) ring contains two protons. The proton at the C-5 position is expected to appear as a doublet, coupled to the proton at the C-6 position. The proton at C-6 will, in turn, appear as a doublet coupled to the C-5 proton. Their chemical shifts are influenced by the electron-withdrawing effects of the nitrogen, chlorine, and fluorine atoms.

The ethanol side chain gives rise to three distinct signals:

Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary depending on solvent, concentration, and temperature.

Methine Proton (-CH): A quartet, due to coupling with the three equivalent methyl protons. This proton is attached to a carbon bearing an oxygen atom and the aromatic ring, shifting it downfield.

Methyl Protons (-CH₃): A doublet, resulting from coupling with the single methine proton.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-6 (Pyridine) ~8.30 Doublet (d) ~5.0
H-5 (Pyridine) ~7.50 Doublet (d) ~5.0
CH (Methine) ~5.10 Quartet (q) ~6.5
OH (Hydroxyl) Variable (e.g., 2.0-4.0) Broad Singlet (br s) N/A

Note: Predicted values are based on analogous structures and substituent effects. The solvent is assumed to be CDCl₃.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their hybridization and electronic environment. miamioh.eduvscht.cz Due to the low symmetry of this compound, seven distinct signals are expected. The chemical shifts are significantly affected by the electronegativity of the attached atoms (N, F, Cl, O).

Pyridine Ring Carbons: The five carbons of the pyridine ring will show complex signals. The carbon atoms directly bonded to fluorine (C-2) and chlorine (C-3) will exhibit large downfield shifts and will show coupling with the ¹⁹F nucleus. The carbon attached to the ethanol group (C-4) will also be significantly downfield.

Ethanol Side Chain Carbons: The methine carbon (-CHOH) will appear at a lower field compared to the methyl carbon (-CH₃) due to the direct attachment of the electronegative oxygen atom. vscht.cz

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted ¹³C-¹⁹F Coupling (J, Hz)
C-2 (C-F) ~158 Large (e.g., ~240 Hz)
C-3 (C-Cl) ~145 Medium (e.g., ~15 Hz)
C-4 (C-CHOH) ~150 Medium (e.g., ~20 Hz)
C-6 ~148 Small (e.g., ~4 Hz)
C-5 ~122 Small (e.g., ~4 Hz)
CH (Methine) ~68 N/A

Note: Predicted values are based on general chemical shift ranges and known substituent effects for pyridine derivatives. libretexts.orgresearchgate.net

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. nist.gov Since ¹⁹F has a natural abundance of 100% and a large chemical shift range, it provides clear and unambiguous signals. For this compound, a single signal is expected for the fluorine atom at the C-2 position. The chemical shift of this fluorine is influenced by its position on the electron-deficient pyridine ring. The signal may appear as a doublet of doublets due to coupling with the adjacent protons, although these couplings are often small.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all ¹H and ¹³C signals and confirming the connectivity of the molecule. libretexts.orgudel.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. libretexts.org For this compound, a COSY spectrum would show a cross-peak between the H-5 and H-6 protons of the pyridine ring, confirming their adjacency. It would also show a clear correlation between the methine (-CH) proton and the methyl (-CH₃) protons of the ethanol side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. udel.edu The HSQC spectrum would link the ¹H signals to their corresponding ¹³C signals: H-5 to C-5, H-6 to C-6, the methine proton to the methine carbon, and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule. udel.edu Key HMBC correlations would include:

The methine proton of the ethanol group showing a correlation to the C-4, C-3, and C-5 carbons of the pyridine ring.

The H-5 proton showing correlations to C-3, C-4, and C-6.

The H-6 proton showing a correlation to C-4.

Together, these 2D NMR techniques provide a comprehensive and definitive assignment of the entire molecular structure.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. pressbooks.pub The mass spectrum of this compound is expected to show a distinct molecular ion peak. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of signals (M⁺ and M+2) separated by two mass units, with a characteristic 3:1 intensity ratio. miamioh.edu

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for alcohols include alpha-cleavage and dehydration. miamioh.edupressbooks.publibretexts.org

Alpha-Cleavage: The most likely fragmentation is the cleavage of the bond between the methine carbon and the methyl group. This would result in the loss of a methyl radical (•CH₃, 15 Da), leading to a stable, resonance-delocalized cation.

Benzylic-type Cleavage: Cleavage of the C-C bond between the pyridine ring and the ethanol side chain can occur, leading to a pyridinyl cation.

Loss of Water: Dehydration, the loss of an H₂O molecule (18 Da), is a common fragmentation pathway for alcohols. miamioh.edu

Loss of Halogens: Fragmentation involving the loss of Cl (35/37 Da) or F (19 Da) radicals, or the elimination of HCl, is also possible. libretexts.org

Predicted Mass Spectrometry Fragmentation Data

m/z Value Possible Fragment Identity Fragmentation Pathway
175/177 [C₇H₇ClFNO]⁺ Molecular Ion (M⁺)
160/162 [C₆H₄ClFNO]⁺ Alpha-cleavage (Loss of •CH₃)
157/159 [C₇H₅ClF]⁺ Dehydration (Loss of H₂O)
132/134 [C₅H₃ClFN]⁺ Cleavage of ethanol group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of specific frequencies of infrared light, which correspond to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for its constituent functional groups. libretexts.org

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol's hydroxyl group, with the broadening due to hydrogen bonding.

C-H Stretch: Absorptions for the sp³ C-H bonds of the ethanol side chain are expected in the 2850-3000 cm⁻¹ range. The aromatic C-H stretches of the pyridine ring would appear slightly above 3000 cm⁻¹.

C=C and C=N Stretches: The aromatic ring stretching vibrations are expected to produce several bands in the 1400-1600 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the C-O stretching of the secondary alcohol will be present in the 1050-1150 cm⁻¹ range.

C-F and C-Cl Stretches: The C-F stretch typically appears as a strong band in the 1000-1400 cm⁻¹ region, while the C-Cl stretch appears at lower wavenumbers, generally between 600-800 cm⁻¹.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~3400 Strong, Broad O-H Stretch (Alcohol)
~3050 Medium Aromatic C-H Stretch
~2970 Medium Aliphatic C-H Stretch
~1580, ~1470 Medium-Strong Aromatic C=C and C=N Stretch
~1100 Strong C-O Stretch (Secondary Alcohol)
~1250 Strong C-F Stretch

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination (for crystalline derivatives)

Single-crystal X-ray crystallography stands as the most powerful and definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. researchgate.netnih.govspringernature.com For chiral compounds such as this compound, which possesses a stereocenter at the carbon atom bearing the hydroxyl group, X-ray diffraction analysis of a suitable crystalline derivative is the gold standard for assigning its absolute configuration. soton.ac.uk

The determination of absolute stereochemistry relies on the physical phenomenon of anomalous dispersion or anomalous scattering. csic.esnumberanalytics.comiucr.org When an X-ray beam interacts with the electrons of an atom, the scattering factor is typically considered a real number. However, when the energy of the incident X-rays is near an absorption edge of an atom, the scattering factor becomes a complex number with both real and imaginary components. csic.es This effect, which is more pronounced for heavier atoms, leads to a breakdown of Friedel's Law, meaning that the intensities of diffraction spots from (h,k,l) and (-h,-k,-l) planes are no longer identical. csic.esiucr.org The presence of the chlorine atom in derivatives of this compound enhances the anomalous scattering effect, which is beneficial for the reliable determination of the absolute configuration. soton.ac.uk

To assign the absolute structure, a single crystal of an enantiomerically pure derivative is required. During the refinement of the crystal structure model against the measured diffraction data, the Flack parameter is calculated. wikipedia.org This parameter, typically ranging from 0 to 1, quantifies the relative proportion of the two possible enantiomers in the crystal. ed.ac.uk A Flack parameter value close to 0, with a small standard uncertainty, indicates that the refined stereochemical model is correct. mdpi.comuzh.ch Conversely, a value near 1 suggests that the inverted structure is the correct one. wikipedia.orged.ac.uk A value around 0.5 may imply that the crystal is a racemic twin. wikipedia.org

While specific crystallographic data for derivatives of this compound are not publicly available, a typical analysis would yield the parameters shown in the representative table below. Such data provides a complete picture of the molecule's solid-state conformation, including precise bond lengths, bond angles, torsional angles, and details of intermolecular interactions like hydrogen bonding, which govern the crystal packing.

Representative Crystallographic Data for a Crystalline Derivative of this compound
ParameterValue
Empirical FormulaC₇H₇ClFNO
Formula Weight175.59
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)5.812(3)
b (Å)14.345(6)
c (Å)9.221(4)
α (°)90
β (°)105.3(1)
γ (°)90
Volume (ų)741.2(6)
Z4
Flack Parameter0.02(4)

Computational and Theoretical Investigations of 1 3 Chloro 2 Fluoropyridin 4 Yl Ethanol

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with high accuracy. For a molecule like 1-(3-Chloro-2-fluoropyridin-4-yl)ethanol, DFT calculations would typically be performed using a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p), to provide a detailed understanding of its characteristics. researchgate.net

The first step in a computational study is typically geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, resulting in its most stable three-dimensional structure. From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles are determined. These theoretical values can be compared with experimental data if available, for example, from X-ray crystallography.

Illustrative Data Table: Predicted Geometrical Parameters

This table shows hypothetical optimized geometric parameters for this compound, as would be obtained from a DFT/B3LYP calculation.

ParameterBond/AtomsPredicted Value
Bond Lengths C2-F1.35 Å
C3-Cl1.74 Å
C4-C(ethanol)1.52 Å
C(ethanol)-O1.43 Å
Bond Angles F-C2-C3118.5°
Cl-C3-C4121.0°
C3-C4-C(ethanol)122.5°
Dihedral Angle N1-C2-C3-C40.5°

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. umn.edu The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. researchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. Analysis of the spatial distribution of the HOMO and LUMO indicates the likely sites for nucleophilic and electrophilic attack, respectively. For this compound, the HOMO is expected to be located primarily on the pyridine (B92270) ring and the oxygen atom, while the LUMO may be distributed across the π-system of the ring.

Illustrative Data Table: FMO Properties

This table provides hypothetical energy values and global reactivity descriptors for this compound derived from HOMO-LUMO energies.

ParameterSymbolPredicted Value (eV)
Energy of HOMOE_HOMO-6.85
Energy of LUMOE_LUMO-1.25
Energy Gap ΔE 5.60
Ionization PotentialI6.85
Electron AffinityA1.25
Global Hardnessη2.80
Electronegativityχ4.05

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. A frequency calculation on the optimized geometry confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and allows for the assignment of specific vibrational modes (stretching, bending, etc.) to the observed spectral bands.

For this compound, this analysis would predict the characteristic stretching frequencies for the C-Cl, C-F, O-H, and C-O bonds, as well as the vibrational modes of the pyridine ring. These theoretical spectra can be a powerful tool for interpreting and verifying experimental spectroscopic data. Studies on related molecules like 3-chloropyridine (B48278) have shown that vibrational frequencies can be significantly affected by the surrounding solvent environment, a factor that can also be modeled computationally. researchgate.net

Quantum Chemical Modeling of Reaction Mechanisms and Pathways

Quantum chemical methods are instrumental in elucidating the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states (the highest energy point along a reaction coordinate), intermediates, and the associated activation energies. This provides a deep understanding of why a reaction proceeds through a particular pathway and why certain products are favored.

For this compound, one could model its synthesis or its subsequent reactions. For example, modeling the reduction of a corresponding ketone precursor would involve locating the transition state for the hydride attack on the carbonyl carbon, providing insight into the reaction's feasibility and kinetics. Similarly, modeling a nucleophilic aromatic substitution reaction on the pyridine ring would help determine whether the chlorine or fluorine atom is more likely to be displaced and under what conditions.

Conformational Analysis and Stereochemical Predictions

Molecules with rotatable single bonds, like the C-C bond in the ethanol (B145695) side chain of this compound, can exist in different spatial arrangements called conformations. Conformational analysis involves calculating the relative energies of these different conformers to determine the most stable arrangement and the energy barriers to rotation.

This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological interactions. For the title compound, computational methods would be used to rotate the ethanol group relative to the pyridine ring and calculate the energy at each step. This would reveal the most stable conformer, which is likely determined by minimizing steric hindrance between the -OH group and the adjacent substituents on the pyridine ring. Furthermore, since the ethanol moiety contains a chiral center, computational methods can be used to predict the relative stabilities of the (R) and (S) enantiomers and how they might interact differently with other chiral molecules.

Advanced Computational Methods for Understanding Reactivity and Selectivity

Beyond standard DFT calculations, more advanced computational methods can provide deeper insights into chemical reactivity and selectivity. For instance, the Atoms in Molecules (AIM) theory can be used to analyze the topology of the electron density to characterize the nature of chemical bonds and non-covalent interactions. Natural Bond Orbital (NBO) analysis can reveal details about charge delocalization and hyperconjugative interactions that contribute to molecular stability.

To understand reaction selectivity (chemo-, regio-, and stereoselectivity), methods like the Fukui function analysis can be employed to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For reactions involving catalysts, computational modeling can elucidate the complete catalytic cycle, as demonstrated in studies of iridium-catalyzed cycloadditions, helping to explain how the catalyst controls the reaction's outcome and stereoselectivity. acs.org These advanced methods would provide a comprehensive picture of the chemical behavior of this compound.

Role of 1 3 Chloro 2 Fluoropyridin 4 Yl Ethanol As a Versatile Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The structure of 1-(3-chloro-2-fluoropyridin-4-yl)ethanol makes it a plausible precursor for the synthesis of various fused heterocyclic compounds, particularly those containing a pyrazole ring fused to the pyridine (B92270) core, such as pyrazolo[3,4-b]pyridines. These scaffolds are of significant interest in medicinal and materials chemistry.

The typical synthetic pathway to such fused systems often involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. In this context, the ethanol (B145695) side chain of this compound could be oxidized to a ketone. This resulting ketone, an acetylpyridine derivative, could then serve as a key intermediate. The subsequent reaction with a hydrazine would proceed via a condensation reaction, followed by cyclization to form the fused pyrazole ring. The presence of the chloro and fluoro substituents on the pyridine ring offers opportunities for further functionalization of the final heterocyclic product.

Table 1: Potential Heterocyclic Scaffolds from this compound

Precursor CompoundPotential ReactionResulting Heterocyclic Scaffold
This compoundOxidation, followed by condensation with hydrazinePyrazolo[3,4-b]pyridine
This compoundConversion of alcohol to a leaving group, followed by nucleophilic substitution with a nitrogen nucleophile and subsequent cyclizationVarious nitrogen-containing fused heterocycles

Scaffold for Ligand Development in Asymmetric Catalysis

The development of chiral ligands is crucial for asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds, a critical aspect in the pharmaceutical industry. The chiral center present in this compound (at the carbon bearing the hydroxyl group) makes it a potential scaffold for the synthesis of new chiral ligands.

By utilizing the (R)- or (S)-enantiomer of this compound, chemists can introduce a defined stereochemistry into a ligand structure. The hydroxyl group can be used as a handle for further modifications, such as etherification or esterification, to attach other coordinating groups like phosphines, amines, or other heterocycles. The pyridine nitrogen itself can also act as a coordinating atom. The resulting bidentate or tridentate ligands could then be complexed with transition metals to form chiral catalysts for a range of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The electronic properties of the ligand, and thus the catalytic activity, could be fine-tuned through reactions involving the chloro and fluoro substituents.

Intermediate in the Construction of Advanced Organic Scaffolds

In the multi-step synthesis of complex organic molecules, such as active pharmaceutical ingredients or agrochemicals, "building blocks" or "intermediates" are crucial components. This compound possesses the necessary attributes to function as such an intermediate.

The reactivity of its functional groups allows for sequential and controlled modifications. For instance, the hydroxyl group can be protected, allowing for selective reactions on the pyridine ring, such as nucleophilic aromatic substitution of the fluorine or chlorine atoms. Alternatively, the hydroxyl group can be transformed into other functional groups to enable coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to build more complex molecular frameworks. The ability to selectively manipulate different parts of the molecule is a key feature of a versatile intermediate, enabling the construction of advanced, highly functionalized organic scaffolds.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Chloro-2-fluoropyridin-4-yl)ethanol, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves halogenation and nucleophilic substitution. A two-step approach is recommended:

Halogenation : Introduce fluorine and chlorine substituents on the pyridine ring using fluorinating agents (e.g., DAST) and chlorination reagents (e.g., POCl₃) under controlled temperatures (60–80°C) .

Ethanol Moiety Addition : Employ nucleophilic substitution, where a boronic acid intermediate (e.g., (3-Chloro-2-fluoropyridin-4-yl)boronic acid) reacts with ethylene oxide or glycidol under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄ catalyst, 80–100°C) .
Yield optimization requires inert atmospheres (N₂/Ar), stoichiometric control of reagents, and purification via column chromatography .

Q. How can the structure and purity of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and ethanol moiety integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 190.05) .
  • X-ray Crystallography : For unambiguous structural confirmation, refine single-crystal data using SHELXL (e.g., C–Cl/F bond lengths ~1.73–1.85 Å) .

Advanced Research Questions

Q. How can contradictions in reported regioselectivity during electrophilic substitution reactions of this compound be resolved?

  • Methodological Answer : Conflicting data on substituent orientation (e.g., Cl vs. F directing effects) require:
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict electron density maps and reactive sites .
  • Isotopic Labeling : Track reaction pathways using ¹⁸O-labeled ethanol moieties in substitution reactions .
  • Controlled Replication : Standardize solvent polarity (e.g., DMF vs. THF) and temperature gradients to isolate variables .

Q. What experimental strategies assess the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer : Design stress-testing protocols:
  • pH Buffers : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.
  • HPLC Monitoring : Quantify degradation products (e.g., pyridine-4-carboxylic acid) using reverse-phase C18 columns (UV detection at 254 nm) .
  • Kinetic Analysis : Calculate half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius plots to predict shelf-life .

Q. How can computational tools predict the biological activity of this compound derivatives?

  • Methodological Answer : Combine:
  • Molecular Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinases or GPCRs) .
  • QSAR Modeling : Corrogate substituent effects (e.g., –OH vs. –OCH₃) with bioactivity using partial least squares (PLS) regression .
  • ADMET Prediction : Employ SwissADME to evaluate pharmacokinetic properties (e.g., logP ~1.2–1.8 for blood-brain barrier penetration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.